4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide
Description
4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and antimicrobial research. This compound is characterized by its complex structure, which includes a triazine ring, a sulfonamide group, and dimethylamino and methoxy substituents.
Properties
IUPAC Name |
4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3S/c1-18(2)11-14-10(15-12(16-11)21-3)17-22(19,20)9-6-4-8(13)5-7-9/h4-7H,13H2,1-3H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOKXYNJKPEIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine under reflux conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to various substituted triazine derivatives.
Scientific Research Applications
4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer and antimicrobial agent.
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in biological research, particularly in studying enzyme functions and interactions.
Industry: In the industrial sector, the compound can be used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in cells, and its inhibition leads to a disruption in cellular processes, particularly in cancer cells that rely on CA IX for survival under hypoxic conditions . The compound binds to the active site of CA IX, preventing its normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and triazine-based molecules. Examples are:
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine
Uniqueness
What sets 4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide apart is its specific combination of functional groups, which confer unique properties such as high selectivity for CA IX over other carbonic anhydrases. This selectivity is crucial for its potential therapeutic applications, as it minimizes off-target effects and enhances efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
